molecular formula C2H3Cl3 B1642021 1,1,1-Trichloroethane-2,2,2-d3 CAS No. 2747-58-2

1,1,1-Trichloroethane-2,2,2-d3

Cat. No.: B1642021
CAS No.: 2747-58-2
M. Wt: 136.42 g/mol
InChI Key: UOCLXMDMGBRAIB-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trichloroethane-2,2,2-d3 is a colorless, sweet-smelling liquid . It is also known as Methylchloroform-d3 .


Molecular Structure Analysis

The molecular formula of this compound is C2H3Cl3 . Its molecular weight is 136.42 g/mol . The InChI string is 1S/C2H3Cl3/c1-2(3,4)5/h1H3/i1D3 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 74-76 °C (lit.) and a melting point of -35 °C (lit.) . Its density is 1.366 g/mL .

Scientific Research Applications

Reaction with Zero-Valent Metals

1,1,1-Trichloroethane reacts with zero-valent metals like zinc, iron, and bimetallic reductants, producing various products like ethane and 1,1-dichloroethane. This reaction is significant for in-situ treatment techniques in environmental science (Fennelly & Roberts, 1998).

High-Temperature Oxidation Study

In a study exploring the high-temperature oxidation of 1,1,1-trichloroethane, it was found that it undergoes unimolecular decomposition to form 1,1-dichlorinated vinyl radical and other compounds. This research is crucial for understanding the behavior of this compound in hazardous waste incinerators (Thomson et al., 1994).

Anaerobic Biodegradation

Studies have shown that 1,1,1-trichloroethane can be biotransformed anaerobically in packed-bed reactors. This process involves its conversion to 1,1-dichloroethane and chloroethane, highlighting its potential for bioremediation in contaminated environments (de Best et al., 1997).

Raman Spectra Analysis

The Raman spectra of 1,1,1-trichloroethane have been analyzed to understand its molecular structure and properties. This research is valuable in the field of chemical physics for identifying the molecular vibrations and structure (Hull, 1935).

Photochemical Reactions

Research on the photochemical reactions of 1,1,1-trichloroethane in solid argon has revealed the formation of various compounds, including acetylchloride and trichloroethanol. This is significant for understanding the compound's behavior under specific environmental conditions (Pettersen et al., 1996).

Interactions with Solvents

The interaction of 1,1,1-trichloroethane with various solvents has been studied by measuring density and kinematic viscosity in binary mixtures. This research provides insights into its behavior as a component of mixtures, important in industrial applications and environmental studies (Lorenzi et al., 1995).

Microbial Dehalorespiration

An anaerobic bacterium, strain TCA1, has been isolated for its ability to reductively dechlorinate 1,1,1-trichloroethane to less chlorinated compounds. This process is a form of microbial dehalorespiration, offering potential strategies for bioremediation of contaminated sites (Sun et al., 2002).

Co-reduction with Trichloroethene

Studies have shown that 1,1,1-trichloroethane and trichloroethene can be co-reduced effectively over palladium nanoparticles. This research is significant for the treatment of groundwater contaminants, demonstrating a sustainable approach for the removal of these compounds (Luo et al., 2020).

Hydrodechlorination over Catalysts

Research on hydrodechlorination of 1,1,1-trichloroethane over silica-supported palladium catalysts has revealed the formation of ethane and partially hydrodechlorinated products. This study provides valuable insights into the catalytic dechlorination process, which is crucial for environmental cleanup and industrial processes (Mori et al., 2004).

Safety and Hazards

The safety data sheet for a related compound, 1,1,2-Trichloroethane, indicates that it is harmful if swallowed or in contact with skin, and toxic if inhaled . It is also suspected of causing cancer . Similar precautions should be taken when handling 1,1,1-Trichloroethane-2,2,2-d3.

Mechanism of Action

Target of Action

The primary targets of 1,1,1-Trichloroethane-2,2,2-d3 are the central nervous system and the respiratory system . It acts as a central nervous system depressant , and inhalation of its vapors may cause dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness .

Mode of Action

The exact mode of action of This compound It is known to cause skin irritation and is harmful if inhaled . It is also known to cause central nervous system depression .

Biochemical Pathways

The biochemical pathways affected by This compound It is known that it can be formed when another chemical breaks down in the environment under conditions where there is no air .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It is known that it has a high henry’s law constant and will volatilize rapidly from water and soil .

Result of Action

The molecular and cellular effects of This compound include skin irritation and harmful effects if inhaled . It can also cause central nervous system depression, leading to symptoms such as dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, it can evaporate from soil and water when they are exposed to the air . It is also known to be formed when another chemical breaks down in the environment under conditions where there is no air .

Biochemical Analysis

Biochemical Properties

1,1,1-Trichloroethane-2,2,2-d3 plays a significant role in biochemical reactions, particularly in studies involving metabolic pathways and enzyme interactions. It interacts with various enzymes, including those involved in reductive dechlorination. For instance, it can be reductively dechlorinated under anaerobic conditions by enzymes from Desulfobacterium autotrophicum and Clostridium species . These interactions are crucial for understanding the degradation pathways and environmental impact of chlorinated solvents.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause changes in liver enzymes and histopathology in animal studies . Additionally, it can influence central nervous system functions, leading to symptoms such as sleepiness and motor impairment . These effects highlight the compound’s potential impact on cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through reductive dechlorination and oxidation processes. It can be transformed into 2,2,2-trichloroethanol by methanotrophs like Methylosinus trichosporium, which express soluble methane monooxygenase . This transformation involves binding interactions with enzymes that facilitate the dechlorination and oxidation of the compound, leading to the formation of various metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cellular health and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may cause mild changes in liver enzymes and cellular metabolism, while higher doses can lead to more severe effects such as central nervous system depression and liver damage . These dosage-dependent effects are crucial for understanding the compound’s toxicity and safe usage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including reductive dechlorination and aerobic oxidation. It can be transformed into 2,2,2-trichloroethanol, trichloroacetic acid, and dichloroacetic acid by various microorganisms . These metabolic pathways are essential for understanding the compound’s environmental fate and potential detoxification mechanisms.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its distribution can affect its localization and accumulation in specific tissues, influencing its overall biochemical activity . Understanding these transport mechanisms is vital for predicting the compound’s behavior in biological systems.

Subcellular Localization

This compound can localize to specific subcellular compartments, affecting its activity and function. It may be directed to particular organelles through targeting signals or post-translational modifications, influencing its interactions with cellular components . This subcellular localization is crucial for understanding the compound’s precise biochemical effects.

Properties

IUPAC Name

1,1,1-trichloro-2,2,2-trideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl3/c1-2(3,4)5/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCLXMDMGBRAIB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Acetylamino-2-methylbenzoic acid (Peltier) is converted into the 5-nitro compound by treatment with cold fuming nitric acid. The reaction mix was poured into crushed ice and the solid product collected by filtration and purified by recrystallization from DMF/water or by silica chromatography. The acetamide is removed by alkaline hydrolysis with 1-10% NaOH solution in 90% ethanol. The reaction mixture was added to excess dilute HCl and the solvent evaporated. The crude acid is esterified with satd. methanolic HCl at room temperature for several days. After removal of solvent the product is partitioned between ethyl acetate and satd. sodium bicarbonate. After washing with water the organic phase is evaporated and the residue purified by silica chromatography. The nitro group is reduced to the amino using hydrogen and palladium on carbon in ethanol or DMF. After filtration through celite and evaporation, the crude diamine is converted to the methyl 2-amino-6-methylbenzimidazole-5-carboxylate using cyanogen bromide in methanol at reflux. The mixture is cooled and poured into satd. aq. sodium bicarbonate and the solid product filtered and purified by recrystallization. The exocyclic amino group is acylated by refluxing with phthaloyl dichloride in pyridine followed by reaction of the diazepine with pyrazole in refluxing acetonitrile according to the method of Katritzky. The compound is reacted with either bromine or N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin either neat or in carbon tetrachloride or chloroform or 1,1,1-trichloroethane with the aid of a high intensity sun lamp and/or benzoyl peroxide, to provide the benzylic bromide. It is possible to acylate the diazepine further with isobutryl chloride in pyridine to produce a triply acylated benzimidazole species. This is normally done prior to the bromination.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The data indicates that using a 3.3:1 molar ratio of hydrogen fluoride to 1,1,1-trichloroethane, in the presence of 1.4 mole % boron trifluoride, based upon the combined amounts of hydrogen fluoride and boron trifluoride, results in 60% conversion of 1,1,1-trichloroethane at 60° C., with 97.3% selectivity for 1,1-dichloro-1-fluoroethane. At 75° C., conversion increased to 98.1%, while selectivity for 1,1-dichloro-1-fluoroethane was still 67.5%, with the only by-product being 1-chloro-1,1-difluoroethane. Vinylidene chloride was not a by-product at either 60° C. or 75° C. In the absence of the catalyst, however, conversion of 1,1,1-trichloroethane was only 20% at 70° C., and the product contained 1 mole % vinylidene chloride. Increasing the concentration of boron trifluoride to 2.4 mole % increased the rate of conversion of 1,1,1-trichloroethane to 84%, while selectivity for 1,1-dichloro-1-fluoroethane decreased to 58.4%. No vinylidene chloride was produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

2,2,4,4,4-Pentafluorobutane is another undesirable by-product of the fluorination of 1,1,1-trichloroethane. I believe that it is formed by the reaction between 1,1,1-trichloroethane and vinylidene chloride, followed by the reaction of additional 1,1,1-trichloroethane with vinylidene chloride to give 1,1,1,3,3-pentachlorobutane. Grigor'ev et al., Izv. Akad. Nauk. SSSR. Ser. Khim., 6, 1333-6 (1980). Hydrofluorination of the latter produces 2,2,4,4,4-pentafluorobutane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Kochanny et al., in U.S. Pat. No. 3,872,176, disclose reaction of Cl2O with 1-chloroethane alone or in CCl4 at 0° to 40° C. to give predominantly 1,1-dichloroethane and 1,1,1-trichloroethane;
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trichloroethane-2,2,2-d3
Reactant of Route 2
1,1,1-Trichloroethane-2,2,2-d3
Reactant of Route 3
1,1,1-Trichloroethane-2,2,2-d3
Reactant of Route 4
1,1,1-Trichloroethane-2,2,2-d3
Reactant of Route 5
1,1,1-Trichloroethane-2,2,2-d3
Reactant of Route 6
1,1,1-Trichloroethane-2,2,2-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.